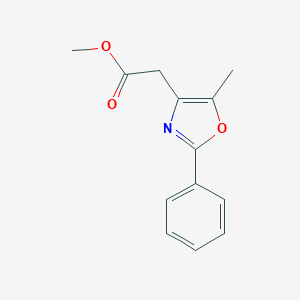
2-(5-甲基-2-苯基-1,3-恶唑-4-基)乙酸甲酯
概述
描述
Synthesis Analysis
The synthesis of compounds similar to Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate often involves multi-step processes, including cyclocondensation reactions and the use of specific reagents to achieve the desired oxazole derivatives. Studies demonstrate the efficiency of one-pot synthesis strategies and cyclocondensation to produce oxazol-5-yl derivatives with high yields (Ahmed et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods like FT-IR, NMR (1H and 13C), and X-ray crystallography. These techniques provide detailed information about the molecular geometry, stabilization by weak intermolecular interactions, and insight into the electronic properties through density functional theory (DFT) calculations (Ahmed et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate derivatives are diverse, with reactivity profiles that allow for the formation of various functionalized products. Nucleophilic ring-opening reactions followed by cyclization under certain conditions can lead to the synthesis of functionalized oxazoles (Misra & Ila, 2010). These reactions are influenced by the electronic nature of the substituents and the reaction conditions.
科学研究应用
合成技术和结构分析
- 点击一锅合成:一项研究展示了通过一锅策略合成相关化合物的过程,强调了结构分析的重要性,包括 FT-IR、NMR 光谱和 X 射线衍射,这些分析突出了该化合物的结构稳定性和进一步改性的潜力(Ahmed 等人,2016)。
化学改性和衍生物
- 恶唑的合成:对从 α-亚甲基酮合成 2,4,5-三取代恶唑的研究突出了恶唑衍生物的化学多功能性,表明在设计具有特定性质的新分子中具有潜在的应用(Cai、Yang 和 Zhang,2005)。
在材料科学中的应用
- 缓蚀:一项关于三唑衍生物(包括相关化合物)作为酸性溶液中软钢缓蚀剂的对比研究,展示了它们在工业应用中防止腐蚀的潜力(Elazhary 等人,2019)。
生物活性及药物设计
- 抗真菌和抗菌特性:合成了新型三唑基吲哚衍生物并评估了其抗真菌活性,表明恶唑衍生物在开发新型抗菌剂中具有生物活性潜力(Singh 和 Vedi,2014)。
- 抗癌活性:另一项研究重点关注 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的抗癌活性,针对各种癌细胞系进行了设计、合成和评估,说明了这些化合物的潜在治疗应用(Ravinaik 等人,2021)。
安全和危害
未来方向
Oxazole derivatives, such as “Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .
属性
IUPAC Name |
methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWQWRFEUXUBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379521 | |
| Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
CAS RN |
103788-64-3 | |
| Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103788-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)



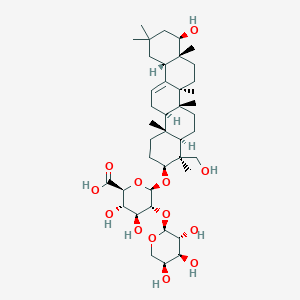
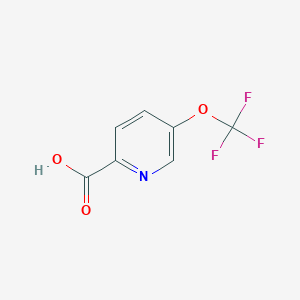
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
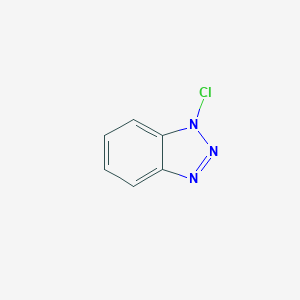
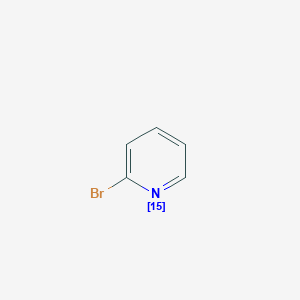
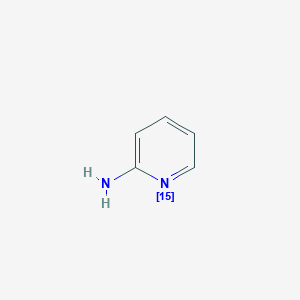
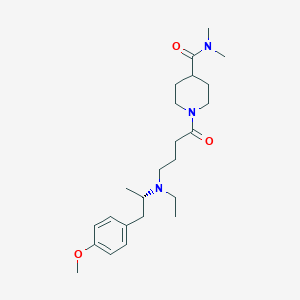
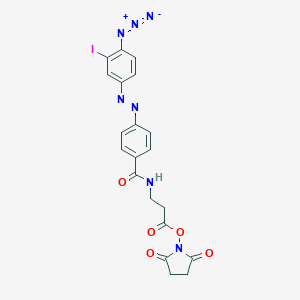
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)